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Cat. No.: B1233385 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to Suc-AAPF-AMC
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-AAPF-
AMC) is a highly sensitive fluorogenic substrate for the quantitative determination of

chymotrypsin and chymotrypsin-like serine protease activity.[1][2] Its primary targets include α-

chymotrypsin and Cathepsin G.[2] The substrate consists of a tetrapeptide sequence (AAPF)

recognized and cleaved by these enzymes, which is coupled to the fluorescent reporter group

7-amino-4-methylcoumarin (AMC).

Principle of Detection: In its intact form, the substrate is non-fluorescent. Upon enzymatic

cleavage of the amide bond between phenylalanine and AMC, the free fluorophore is released.

This results in a significant increase in fluorescence that can be monitored over time to

determine enzyme activity. Free AMC has an excitation maximum of approximately 360-380 nm

and a strong emission maximum at 440-460 nm. This method provides a direct and continuous

kinetic assay suitable for enzyme characterization, inhibitor screening, and other applications in

drug discovery.

Quantitative Data: Kinetic Parameters
The efficiency and affinity of an enzyme for Suc-AAPF-AMC can be described by the

Michaelis-Menten kinetic parameters, Km and kcat. These values are crucial for designing
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experiments, particularly for inhibitor screening, where the substrate concentration is often set

relative to the Km value.

Enzyme Substrate Km (μM) kcat (s⁻¹) Reference

α-Chymotrypsin Suc-AAPF-AMC 15 1.5 [1]

Cathepsin G Suc-AAPF-AMC Not Reported Not Reported [3]

Cathepsin G Suc-AAPF-pNA* 1700 Not Reported [4]

*Note: Kinetic data for Cathepsin G with the fluorogenic Suc-AAPF-AMC substrate is not

readily available in the cited literature. However, a working concentration of 15 μM Suc-AAPF-
AMC has been successfully used for assaying Cathepsin G activity.[3] The data for the

chromogenic substrate analog, Suc-AAPF-pNA, is provided for reference.[4]

Signaling Pathway: Cathepsin G Activation of PAR4
Cathepsin G, a serine protease released from the azurophil granules of neutrophils, is a key

mediator in inflammation. One of its critical functions is the activation of Protease-Activated

Receptors (PARs), particularly PAR4 on the surface of platelets. Unlike thrombin, Cathepsin G

cleaves PAR4 at a novel site, exposing a unique tethered ligand. This initiates a distinct

signaling cascade through Gαq and β-arrestin pathways, leading to calcium mobilization and

platelet aggregation, thereby amplifying the inflammatory response.
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Cathepsin G signaling via the PAR4 receptor on platelets.
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Experimental Protocols
This protocol provides a method for determining the kinetic activity of chymotrypsin or

Cathepsin G using Suc-AAPF-AMC in a 96-well plate format.

A. Materials Required:

Suc-AAPF-AMC substrate

Dimethyl sulfoxide (DMSO), anhydrous

Purified enzyme (e.g., α-chymotrypsin, human neutrophil Cathepsin G)

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

96-well black, flat-bottom microplate

Fluorescence microplate reader

B. Reagent Preparation:

Substrate Stock Solution (10 mM): Dissolve 6.62 mg of Suc-AAPF-AMC (MW: 661.7 g/mol )

in 1 mL of DMSO. Mix until fully dissolved. Store this stock solution in aliquots at -20°C,

protected from light.

Enzyme Working Solution: Immediately before use, dilute the purified enzyme to the desired

concentration in cold Assay Buffer. The final concentration will depend on the specific activity

of the enzyme lot and should be determined empirically.

Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired

final concentration. For kinetic studies, a range of concentrations bracketing the Km (e.g.,

0.2 to 5x Km) should be prepared. For a standard activity assay, a concentration of 15-50 µM

is a good starting point.

C. Assay Procedure:

Add 50 µL of Assay Buffer to all wells of the 96-well plate.
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Add 25 µL of the Enzyme Working Solution to the sample wells. For a "no enzyme" control,

add 25 µL of Assay Buffer instead.

Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells. The total

reaction volume will be 100 µL.

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60

seconds for 15-30 minutes.

D. Data Analysis:

Subtract the background fluorescence from the "no enzyme" control wells.

Plot fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the

linear portion of this curve.

Enzyme activity can be quantified by converting the change in relative fluorescence units

(RFU) per minute to the amount of AMC released, using a standard curve prepared with free

AMC.
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Workflow for a typical enzyme activity assay.

This protocol is designed for screening compound libraries for inhibitors of a target protease.

A. Materials Required:

All materials from Protocol 1

Test compounds (inhibitors) dissolved in DMSO

Known potent inhibitor (for positive control)

B. Assay Procedure:
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Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL

of each test compound, positive control, or DMSO (negative control) into the wells of a 96-

well plate.

Enzyme Addition: Add 50 µL of the Enzyme Working Solution to all wells except the "no

enzyme" background controls (add Assay Buffer to these).

Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature.

This allows the inhibitors to bind to the enzyme before the substrate is introduced.

Reaction Initiation: Add 49 µL of the Substrate Working Solution (prepared at ~2x the Km

concentration) to all wells to start the reaction.

Measurement: Immediately read the plate kinetically as described in Protocol 1, or perform

an endpoint read after a fixed incubation time (e.g., 30 minutes), ensuring the reaction is still

in the linear range for the negative controls.

Data Analysis:

Subtract the "no enzyme" background from all wells.

The activity in the DMSO-only wells represents 100% activity (negative control).

The activity in the known inhibitor wells represents maximum inhibition (positive control).

Calculate the percent inhibition for each test compound using the formula: % Inhibition =

(1 - (V₀_inhibitor / V₀_DMSO)) * 100
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Workflow for a high-throughput inhibitor screening assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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